4-(Cyclopropylmethoxy)-2-(3,3-difluoropyrrolidin-1-yl)aniline
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Overview
Description
4-(Cyclopropylmethoxy)-2-(3,3-difluoropyrrolidin-1-yl)aniline is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropylmethoxy group and a difluoropyrrolidinyl group attached to an aniline core. Its unique structure makes it a subject of interest for researchers exploring new chemical reactions and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-(3,3-difluoropyrrolidin-1-yl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with a suitable reagent to form the cyclopropylmethoxy group.
Introduction of the Difluoropyrrolidinyl Group:
Coupling with Aniline: Finally, the cyclopropylmethoxy and difluoropyrrolidinyl intermediates are coupled with an aniline derivative under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-2-(3,3-difluoropyrrolidin-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(Cyclopropylmethoxy)-2-(3,3-difluoropyrrolidin-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-2-(3,3-difluoropyrrolidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3-Difluoropyrrolidin-1-yl)-3-methoxyaniline
- 4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde
- 4-(3,3-Difluoropyrrolidin-1-yl)-3-methylaniline
Uniqueness
4-(Cyclopropylmethoxy)-2-(3,3-difluoropyrrolidin-1-yl)aniline is unique due to the presence of both cyclopropylmethoxy and difluoropyrrolidinyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H18F2N2O |
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Molecular Weight |
268.30 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-2-(3,3-difluoropyrrolidin-1-yl)aniline |
InChI |
InChI=1S/C14H18F2N2O/c15-14(16)5-6-18(9-14)13-7-11(3-4-12(13)17)19-8-10-1-2-10/h3-4,7,10H,1-2,5-6,8-9,17H2 |
InChI Key |
IHIJLXJNWXYIAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)N)N3CCC(C3)(F)F |
Origin of Product |
United States |
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